molecular formula C11H14N6S2 B6437337 2-(methylsulfanyl)-4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine CAS No. 2549030-63-7

2-(methylsulfanyl)-4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine

Cat. No.: B6437337
CAS No.: 2549030-63-7
M. Wt: 294.4 g/mol
InChI Key: GWCKSRYHKLWWAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(methylsulfanyl)-4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methylsulfanyl group and a piperazine ring attached to a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine typically involves the following steps:

    Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.

    Introduction of the methylsulfanyl group: This step involves the substitution of a halogenated pyrimidine derivative with a methylthiol reagent, often in the presence of a base like sodium hydride or potassium carbonate.

    Attachment of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a halogenated pyrimidine derivative reacts with piperazine.

    Formation of the thiadiazole moiety: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under oxidative conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The thiadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The pyrimidine ring can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often used to facilitate nucleophilic substitutions.

Major Products

    Sulfoxides and sulfones: From oxidation of the methylsulfanyl group.

    Amines: From reduction of the thiadiazole ring.

    Substituted pyrimidines: From various substitution reactions on the pyrimidine ring.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Research: It can be used as a probe to study the function of biological molecules and pathways.

    Pharmaceutical Research: It may be investigated for its potential therapeutic effects in various diseases, including cancer, infectious diseases, and neurological disorders.

    Industrial Applications: It could be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine would depend on its specific target in the body. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.

    DNA Interaction: It could intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine: Lacks the thiadiazole moiety.

    4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine: Lacks the methylsulfanyl group.

    2-(methylsulfanyl)-4-(1,2,5-thiadiazol-3-yl)pyrimidine: Lacks the piperazine ring.

Uniqueness

The presence of both the thiadiazole and piperazine moieties, along with the methylsulfanyl group, makes 2-(methylsulfanyl)-4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine unique. This combination of functional groups may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[4-(2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6S2/c1-18-11-12-3-2-9(14-11)16-4-6-17(7-5-16)10-8-13-19-15-10/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCKSRYHKLWWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)N2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.